molecular formula C19H17NO3S2 B11667295 (5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11667295
M. Wt: 371.5 g/mol
InChI Key: MPICUSPNCOUZOF-LFIBNONCSA-N
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Description

(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(3-Ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both ethoxy and hydroxy groups on the benzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-2-23-15-10-6-9-14(17(15)21)11-16-18(22)20(19(24)25-16)12-13-7-4-3-5-8-13/h3-11,21H,2,12H2,1H3/b16-11+

InChI Key

MPICUSPNCOUZOF-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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